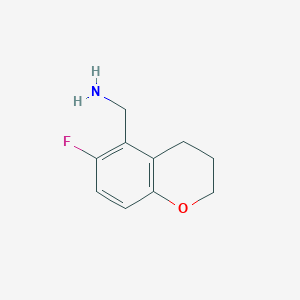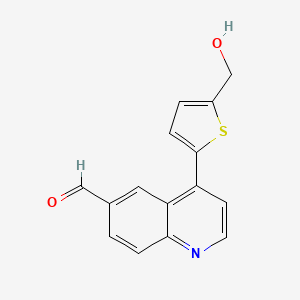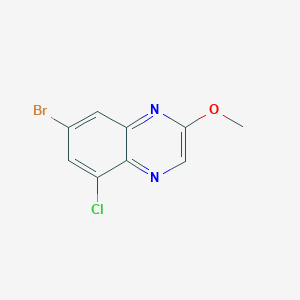
7-Bromo-5-chloro-2-methoxyquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-chloro-2-methoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-2-methoxyquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out in the presence of a catalyst under reflux conditions. For example, the reaction of 5-chloro-2-methoxyaniline with 2-bromo-1,2-diketone in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 7-Bromo-5-chloro-2-methoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
7-Bromo-5-chloro-2-methoxyquinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists. The compound’s ability to interact with specific biological targets makes it valuable in drug discovery and development.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique chemical properties make it suitable for various industrial processes.
作用機序
The mechanism of action of 7-Bromo-5-chloro-2-methoxyquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
- 7-Bromo-5-chloro-8-methoxyquinoline
- 7-Bromo-4-chloro-6-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
Comparison: Compared to similar compounds, 7-Bromo-5-chloro-2-methoxyquinoxaline is unique due to its specific substitution pattern on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for diverse chemical modifications and functionalization, enhancing its versatility.
特性
分子式 |
C9H6BrClN2O |
|---|---|
分子量 |
273.51 g/mol |
IUPAC名 |
7-bromo-5-chloro-2-methoxyquinoxaline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-4-12-9-6(11)2-5(10)3-7(9)13-8/h2-4H,1H3 |
InChIキー |
LAILUTZSWLJHMF-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C2C(=CC(=CC2=N1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
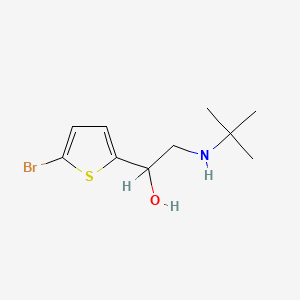
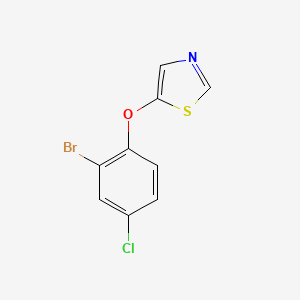
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
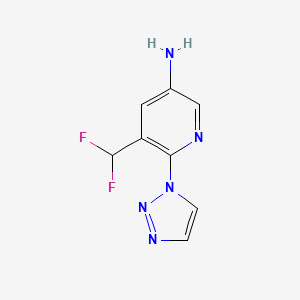

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
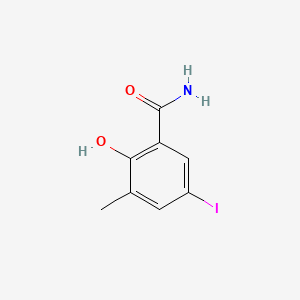

![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
